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Compound of Interest

4-(2,4-Dimethylphenyl)-1,3-
Compound Name:
thiazole

cat. No.: B1351935

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of the heterocyclic compound 4-(2,4-Dimethylphenyl)-1,3-thiazole. This document
details available quantitative data, outlines a detailed experimental protocol for its synthesis via
the Hantzsch thiazole synthesis, and explores its potential biological activities and associated
signaling pathways based on current research into structurally related compounds.

Core Physicochemical Data

While experimental data for 4-(2,4-Dimethylphenyl)-1,3-thiazole is not extensively available in
public databases, the following tables summarize computed properties for the closely related
compound, 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine, and experimental data for similar
thiazole derivatives to provide a reasonable estimation of its characteristics.

Table 1: Computed Physicochemical Properties for 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-
imine
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Property Value Source

Molecular Weight 204.29 g/mol PubChem CID: 673685
XLogP3 3.1 PubChem CID: 673685
Hydrogen Bond Donor Count 1 PubChem CID: 673685
Hydrogen Bond Acceptor

Count 2 PubChem CID: 673685
Rotatable Bond Count 1 PubChem CID: 673685
Exact Mass 204.072119 g/mol PubChem CID: 673685
Monoisotopic Mass 204.072119 g/mol PubChem CID: 673685
Topological Polar Surface Area  41.9 A2 PubChem CID: 673685

Table 2: Experimental Physicochemical Properties of Related Thiazole Derivatives

Melting Boiling Density Refractive
Compound . . Source
Point (°C) Point (°C) (g/mL) Index
. Chemical
2,4-Dimethyl- )
_ N/A 145-147 1.057 1.5090 Synthesis
1,3-thiazole
Database
2-Methyl-4- Chemical
phenyl-1,3- 65-68 N/A N/A N/A Synthesis
thiazole Database
2-Bromo-1-
(2,4- 150 (at 9
) 44 1.362 1.557 ECHEMI
dimethylphen Torr)
yl)ethanone

Experimental Protocol: Hantzsch Thiazole Synthesis

The most common and effective method for the synthesis of 4-aryl-1,3-thiazoles is the
Hantzsch thiazole synthesis. This method involves the condensation reaction between an a-
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haloketone and a thioamide. For the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole, the
required precursors are 2-bromo-1-(2,4-dimethylphenyl)ethanone and thioformamide.

Materials and Reagents:

e 2,4-Dimethylacetophenone
e Bromine

e Formamide

e Phosphorus pentasulfide

» Ethanol

 Diethyl ether

e Sodium bicarbonate

e Anhydrous magnesium sulfate

Tetrahydrofuran (THF)

Synthesis of 2-Bromo-1-(2,4-dimethylphenyl)ethanone
(a-Haloketone)

A general procedure for the bromination of an acetophenone derivative can be adapted for this
synthesis.

o Reaction Setup: In a fume hood, dissolve 2,4-dimethylacetophenone in a suitable solvent
such as diethyl ether or chloroform in a round-bottom flask equipped with a magnetic stirrer
and a dropping funnel.

e Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same
solvent dropwise to the stirred solution. The reaction is typically monitored by the
disappearance of the bromine color.
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Work-up: After the addition is complete, allow the reaction to stir at room temperature until
completion (monitored by TLC). Quench the reaction with a saturated agueous solution of
sodium bicarbonate to neutralize any remaining acid.

Extraction and Purification: Separate the organic layer, wash with brine, and dry over
anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield
the crude 2-bromo-1-(2,4-dimethylphenyl)ethanone, which can be purified by recrystallization
or column chromatography.

Synthesis of Thioformamide

Thioformamide can be prepared by the reaction of formamide with a dehydrating/sulfurating

agent like phosphorus pentasulfide.

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a
thermometer, dissolve formamide in tetrahydrofuran (THF).

Reaction: Slowly add phosphorus pentasulfide to the solution while keeping the temperature
under control with an ice bath.

Work-up: After the addition is complete, stir the mixture at room temperature for several
hours. The reaction mixture is then filtered to remove solid byproducts.

Isolation: The THF is removed under reduced pressure, and the resulting residue is
extracted with diethyl ether. Evaporation of the ether yields thioformamide.

Hantzsch Condensation to form 4-(2,4-
Dimethylphenyl)-1,3-thiazole

Reaction: Dissolve 2-bromo-1-(2,4-dimethylphenyl)ethanone and a slight excess of
thioformamide in ethanol in a round-bottom flask.

Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may
precipitate out of the solution. If not, the solvent can be partially evaporated.
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 Purification: The crude product is collected by filtration, washed with cold ethanol, and can
be further purified by recrystallization from a suitable solvent like ethanol to yield pure 4-(2,4-

Dimethylphenyl)-1,3-thiazole.
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Hantzsch synthesis workflow for 4-(2,4-Dimethylphenyl)-1,3-thiazole.

Potential Biological Activities and Signaling
Pathways

While specific biological data for 4-(2,4-Dimethylphenyl)-1,3-thiazole is limited, the broader
class of 4-phenylthiazole derivatives has been the subject of significant research, revealing a
range of potential therapeutic applications.

Enzyme Inhibition
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» Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (SEH) Inhibition:
Structurally similar 4-phenylthiazole analogs have been identified as dual inhibitors of FAAH
and sEH.[1][2] These enzymes are involved in the regulation of pain and inflammation.
Inhibition of FAAH increases the levels of endogenous cannabinoids, which have analgesic
effects, while sEH inhibition reduces the degradation of anti-inflammatory
epoxyeicosatrienoic acids. This dual inhibition presents a promising strategy for the
development of novel analgesic and anti-inflammatory agents.[1]

o Carbonic Anhydrase and Acetylcholinesterase Inhibition: N-substituted 4-phenyl-2-
aminothiazole derivatives have shown inhibitory activity against human carbonic anhydrase
(hCA) isoforms | and Il, and acetylcholinesterase (AChE).[3] Carbonic anhydrases are
involved in various physiological processes, and their inhibition is relevant for conditions like
glaucoma and epilepsy. Acetylcholinesterase inhibitors are used in the treatment of
Alzheimer's disease.

Antimicrobial Activity

» Antifungal Activity: Phenylthiazole derivatives have demonstrated significant antifungal
activity against various pathogenic fungi, including Candida albicans and Sclerotinia
sclerotiorum.[4][5] The mechanism of action for some of these compounds is believed to
involve the disruption of the fungal cell wall integrity.[6] One study identified a (4-phenyl-1,3-
thiazol-2-yl) hydrazine derivative that induces oxidative damage in Candida albicans.[7]

o Antibacterial Activity: The phenylthiazole scaffold is recognized for its potential against
multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).
[8] The mechanism of action can involve targeting essential bacterial enzymes like penicillin-
binding protein 2a (PBP2a), which is crucial for cell wall synthesis.[6]
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Potential biological activities of 4-phenylthiazole derivatives.

In conclusion, while direct experimental data on 4-(2,4-Dimethylphenyl)-1,3-thiazole is
sparse, a comprehensive understanding of its physicochemical properties and biological
potential can be inferred from related compounds and established synthetic methodologies.
The Hantzsch synthesis provides a reliable route for its preparation, and the diverse biological
activities of the 4-phenylthiazole scaffold highlight its promise as a lead structure in drug
discovery, particularly in the areas of inflammation, pain, and infectious diseases. Further
research is warranted to fully elucidate the specific properties and therapeutic potential of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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